N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride
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Overview
Description
N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride is a synthetic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and benzylamine as the primary starting materials.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group. This intermediate is then reacted with benzylamine to form the desired amide linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound to a different oxidation state.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a candidate for drug development.
Industry: The compound’s unique structural properties may make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride would depend on its specific biological or chemical activity. Generally, adamantane derivatives interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride may have unique properties compared to these similar compounds due to the presence of the benzylamino group, which could influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-(benzylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O.ClH/c23-19(13-21-12-15-4-2-1-3-5-15)22-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h1-5,16-18,21H,6-14H2,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSPRRIFHUHHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CNCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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